5(6)-羧基荧光素二乙酸琥珀酰亚胺酯

描述

5(6)-Carboxyfluorescein diacetate succinimidyl ester is a fluorescent dye widely used in biological and chemical research. This compound is particularly valuable for its ability to label cells and proteins, allowing researchers to track and analyze various biological processes. The compound is non-fluorescent until it is hydrolyzed by intracellular esterases, resulting in a fluorescent product that can be detected using fluorescence microscopy or flow cytometry .

科学研究应用

5(6)-Carboxyfluorescein diacetate succinimidyl ester has a wide range of applications in scientific research:

Cell Labeling: Used to label live cells for tracking and analysis in flow cytometry and fluorescence microscopy.

Protein Labeling: Conjugated to proteins to study protein interactions and localization within cells.

Intracellular pH Measurement: Utilized as a pH indicator to measure intracellular pH levels in living cells.

Drug Delivery Studies: Employed to track the delivery and distribution of drugs within biological systems.

作用机制

Target of Action

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) is primarily used as a fluorescent dye for labeling cells . It targets the proteins within the cells, specifically the amine groups, and forms a stable covalent bond .

Mode of Action

CFSE is a lipophilic compound that can readily cross cell membranes . Once inside the cell, it is hydrolyzed by intracellular esterases to yield carboxyfluorescein . This molecule is highly fluorescent and is retained within the cell, allowing for the tracking of cellular proliferation . As the cells divide, the fluorescence intensity decreases proportionally, allowing for the quantification of cell divisions .

Biochemical Pathways

CFSE does not directly interact with any specific biochemical pathways. Instead, it serves as a marker for cell division. By binding to cellular proteins, it allows researchers to track the proliferation of cells . This can be particularly useful in studying immune responses, where the proliferation of specific cell types (such as B cells) is of interest .

Pharmacokinetics

It is known that cfse is soluble in dmso , which suggests that it may have good bioavailability due to the ability of DMSO to enhance the penetration of drugs. Once inside the cell, CFSE is rapidly converted to its fluorescent form and remains within the cell for the duration of the experiment .

Result of Action

The primary result of CFSE action is the labeling of cells with a fluorescent marker. This allows for the tracking of cell proliferation over time . In addition, because CFSE fluorescence decreases with each cell division, it can also provide information about the rate of cell division .

Action Environment

The action of CFSE can be influenced by several environmental factors. For example, the pH of the environment can affect the fluorescence intensity of CFSE . Additionally, the presence of esterases is required for the conversion of CFSE to its fluorescent form . Therefore, the cellular environment and health can significantly impact the efficacy of CFSE labeling .

生化分析

Biochemical Properties

5(6)-Carboxyfluorescein diacetate succinimidyl ester is attached to free amine groups and intracellular proteins in the cytoplasm and nucleus of a cell . This attachment allows it to interact with various enzymes and proteins within the cell, influencing biochemical reactions .

Cellular Effects

The effects of 5(6)-Carboxyfluorescein diacetate succinimidyl ester on cells are primarily observed in its role as a division tracking dye . It influences cell function by providing a means to monitor cell division, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5(6)-Carboxyfluorescein diacetate succinimidyl ester involves its incorporation into both the cytoplasm and nucleus of cells . It binds to intracellular amines, forming fluorescent conjugates that are well-retained within stained cells . Upon cell division, the fluorescence intensity of the dye halves, allowing the tracking of cell divisions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5(6)-Carboxyfluorescein diacetate succinimidyl ester change over time. The dye is well-retained within stained cells, and its fluorescence intensity halves with each round of cell division . This allows for long-term tracking of cellular function in both in vitro and in vivo studies .

Metabolic Pathways

The metabolic pathways involving 5(6)-Carboxyfluorescein diacetate succinimidyl ester are not explicitly defined in the literature. Its role in cell division suggests it may interact with enzymes or cofactors involved in cellular metabolism .

Transport and Distribution

5(6)-Carboxyfluorescein diacetate succinimidyl ester passively diffuses into cells . Once inside, it binds to intracellular amines, becoming well-retained within the cell . This allows it to be evenly distributed within the cell and across cell divisions .

Subcellular Localization

5(6)-Carboxyfluorescein diacetate succinimidyl ester incorporates into both the cytoplasm and nucleus of cells . This broad subcellular localization allows it to interact with various intracellular components and influence their function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein diacetate succinimidyl ester typically involves the reaction of carboxyfluorescein with succinic anhydride to form the carboxyfluorescein succinimidyl ester. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of 5(6)-Carboxyfluorescein diacetate succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using chromatography techniques and then crystallized for storage and distribution .

化学反应分析

Types of Reactions

5(6)-Carboxyfluorescein diacetate succinimidyl ester primarily undergoes hydrolysis reactions. When introduced into a biological system, intracellular esterases hydrolyze the diacetate groups, converting the compound into a fluorescent carboxyfluorescein derivative .

Common Reagents and Conditions

Hydrolysis: Intracellular esterases in a biological environment.

Major Products

The major product formed from the hydrolysis of 5(6)-Carboxyfluorescein diacetate succinimidyl ester is carboxyfluorescein, which exhibits strong fluorescence and is used for various analytical applications .

相似化合物的比较

Similar Compounds

2’,7’-Dichlorofluorescein diacetate: Another fluorescent dye used for similar applications but with different excitation and emission properties.

Fluorescein diacetate: A simpler form of the compound without the carboxy and succinimidyl ester groups, used for general cell viability assays.

Uniqueness

5(6)-Carboxyfluorescein diacetate succinimidyl ester is unique due to its ability to form stable, covalent bonds with proteins, allowing for long-term studies. Its strong fluorescence and compatibility with various biological systems make it a versatile tool in research .

属性

CAS 编号 |

150347-59-4 |

|---|---|

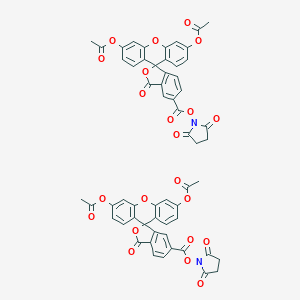

分子式 |

C58H38N2O22 |

分子量 |

1114.9 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

InChI |

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 |

InChI 键 |

LZFDYQHOQDFMOA-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

规范 SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

外观 |

Assay:≥90%A crystalline solid |

同义词 |

3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione; 5(6)-Carb |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)